molecular formula C16H17NO3 B554735 O-Benzyl-L-tyrosine CAS No. 16652-64-5

O-Benzyl-L-tyrosine

Cat. No. B554735
CAS RN: 16652-64-5
M. Wt: 271.31 g/mol
InChI Key: KAFHLONDOVSENM-HNNXBMFYSA-N
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Description

O-Benzyl-L-tyrosine is a derivative of the natural amino acid tyrosine. It is used as a building block in a variety of applications, including solution-phase peptide synthesis, and the production of pharmaceuticals and other chemicals .


Molecular Structure Analysis

The molecular structure of O-Benzyl-L-tyrosine has been studied and characterized. The molecule is composed of a benzyl group attached to the oxygen atom of the tyrosine molecule .


Chemical Reactions Analysis

O-Benzyl-L-tyrosine is involved in various chemical reactions. It is used as a building block in solution-phase peptide synthesis . It can also react with other compounds to form different polymers .


Physical And Chemical Properties Analysis

O-Benzyl-L-tyrosine has a molecular weight of 271.31 g/mol . It has been found to have an optical activity of [α]20/D −9.5±1°, c = 1% in acetic acid: water (4:1) .

Scientific Research Applications

  • Enzyme Catalysis and Mechanism : A study by Frantom et al. (2002) investigated the intrinsic deuterium isotope effects on benzylic hydroxylation by tyrosine hydroxylase. This research provides insights into the enzymatic mechanism of benzylic hydroxylation and the role of hydrogen tunneling, which is relevant to understanding the biochemistry of tyrosine derivatives like O-Benzyl-L-tyrosine (Frantom, P., Pongdee, R., Sulikowski, G., & Fitzpatrick, P. (2002).

  • Biosensors and Biochemical Analysis : Atta et al. (2020) developed an electrochemical sensor using carbon nanotubes and crown ether for the simultaneous determination of levodopa, uric acid, tyrosine, and ascorbic acid in biological fluids. This study illustrates the application of tyrosine-related compounds in biosensor technology (Atta, N. F., Galal, A., & El-Gohary, A. (2020).

  • Biocatalytic Derivatization : Tan et al. (2020) reviewed the enzymatic production of L-tyrosine derivatives, highlighting strategies and challenges in biocatalytic processes. This research is relevant for the industrial applications of tyrosine and its derivatives (Tan, X., Song, W., Chen, X., Liu, L., & Wu, J. (2020).

  • Metabolic Engineering for Tyrosine Production : A study by Gold et al. (2015) demonstrated metabolic engineering strategies to increase intracellular L-tyrosine availability in yeast, which could be beneficial for the production of compounds like O-Benzyl-L-tyrosine (Gold, N., Gowen, C. M., Lussier, F., Cautha, S. C., Mahadevan, R., & Martin, V. (2015).

  • Oxidative Stress Research : Ipson and Fisher (2016) discussed the roles of tyrosine isomers in oxidative stress, which can be related to studies involving O-Benzyl-L-tyrosine (Ipson, B. R., & Fisher, A. (2016).

  • Peptide Synthesis and Chemistry : Bodanszky et al. (2009) explored the acid-catalyzed O to C migration of the benzyl group in the side chain of tyrosine, which is directly relevant to understanding the chemical behavior of O-Benzyl-L-tyrosine (Bodanszky, M., Tolle, J., Deshmane, S., & Bodanszky, A. (2009).

  • Biotechnological Production Perspectives : Lütke-Eversloh et al. (2007) discussed the biotechnological production of L-tyrosine and its applications, which is relevant to the industrial synthesis and application of O-Benzyl-L-tyrosine (Lütke-Eversloh, T., Santos, C. N. S., & Stephanopoulos, G. (2007).

Safety And Hazards

When handling O-Benzyl-L-tyrosine, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Peptide-based polymers, including polytyrosine (PTyr)-based and L-tyrosine (Tyr)-derived polymers, are evolving as promising materials for various biomedical applications due to their excellent biocompatibility, degradability, and functional as well as engineering properties .

properties

IUPAC Name

(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFHLONDOVSENM-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315699
Record name O-Benzyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Benzyl-L-tyrosine

CAS RN

16652-64-5
Record name O-Benzyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16652-64-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Benzyl-L-tyrosine
Source ChemIDplus
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Record name O-Benzyl-L-tyrosine
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Record name O-benzyl-L-tyrosine
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Record name O-BENZYL-L-TYROSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
354
Citations
M Mondeshki, HW Spiess, T Aliferis, H Iatrou… - European polymer …, 2011 - Elsevier
… The poly(γ-benzyl-l-glutramate), poly(l-leucine) and poly(O-benzyl-l-tyrosine) polypeptides that are forming the domains of the studied diblock copolymers, possess different secondary …
Number of citations: 19 www.sciencedirect.com
A Inada, H Kanazawa - Acta Crystallographica Section E …, 2017 - scripts.iucr.org
… In addition, we prepared single crystals of the title compound, O-benzyl-L-tyrosine (OBLT NCA) in hexane–ethyl acetate mixture. The polymerization of OBLT NCA is initiated by butyl …
Number of citations: 2 scripts.iucr.org
RW Hanson, HD Law - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… Unlike O-benzyl-L-tyrosine lo and 0-methyl-Ltyrosine,ll which are cleaved by hydrogen … O-benzylL-tyrosine 12) were unsuccessful. The benzyl ether was prepared via the action of …
Number of citations: 1 pubs.rsc.org
T Iio, S Takahashi, S Kobayashi - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
… copolymer containing L-proline and O-benzyl-L-tyrosine. To avoid energy transfer between … amount of Obenzyl-L-tyrosine (4.2%). Since L-proline and Obenzyl-L-tyrosine were amino …
Number of citations: 4 www.journal.csj.jp
DL Pickel, JM Messman, N Politakos, A Avgeropoulos - 2009 - osti.gov
… Herein we report the end group characterization of the amine-initiated polymerization of the NCA of O-benzyl-L-tyrosine by MALDI-TOF MS and NALDI TM -TOF MS. We show that when …
Number of citations: 1 www.osti.gov
BW Erickson, RB Merrifield - Journal of the American Chemical …, 1973 - ACS Publications
… The derivatives and their rate constants (k, 10-8 sec-1) follow in order of increasing stability: O-benzyl-L-tyrosine(636) < V'-benzyloxycarbonyl-L-lysine (396) « O-benzyloxycarbonyl-L-…
Number of citations: 251 pubs.acs.org
E Jankowska, M Gilski, M Jaskólski… - … Section C: Crystal …, 2002 - scripts.iucr.org
The crystal structure of the title compound, alternatively called 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid, C22H27NO5, has been studied in order …
Number of citations: 7 scripts.iucr.org
SI Radzhabov, MB Karimov, SK Odinaev… - 2016 - inis.iaea.org
В настоящее время большое внимание уделяется синтезу и исследованию новых производных глицерина, содержащих в своей молекуле остатки, алкалоидов, …
Number of citations: 0 inis.iaea.org
Z Hruska, G Riess, P Goddard - Polymer, 1993 - Elsevier
… Here we report on the synthesis of AB-type diblock copolymers composed of PEO as the A block and poly(7-benzyl-L-glutamate) as the B block, o-Benzyl-Ltyrosine has been …
Number of citations: 18 www.sciencedirect.com
L Eagling, DJ Leonard, M Schwarz, I Urruzuno… - Chemical …, 2021 - pubs.rsc.org
… We now report a practical synthesis of L-arogenate in seven steps from O-benzyl L-tyrosine methyl ester in an overall yield of 20%. The synthetic route also delivers the fungal …
Number of citations: 1 pubs.rsc.org

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